Cas no 2137480-86-3 (methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate)

methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate
- 2137480-86-3
- EN300-1142777
-
- インチ: 1S/C11H12N2O3/c1-16-11(15)9-4-6-13(9)10-8(7-14)3-2-5-12-10/h2-3,5,7,9H,4,6H2,1H3
- InChIKey: AOODPODYJFSAMG-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCN1C1C(C=O)=CC=CN=1)=O
計算された属性
- 精确分子量: 220.08479225g/mol
- 同位素质量: 220.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 282
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 59.5Ų
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142777-0.1g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 0.1g |
$640.0 | 2023-10-26 | |
Enamine | EN300-1142777-0.25g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 0.25g |
$670.0 | 2023-10-26 | |
Enamine | EN300-1142777-0.05g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 0.05g |
$612.0 | 2023-10-26 | |
Enamine | EN300-1142777-2.5g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 2.5g |
$1428.0 | 2023-10-26 | |
Enamine | EN300-1142777-1.0g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1142777-0.5g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 0.5g |
$699.0 | 2023-10-26 | |
Enamine | EN300-1142777-5g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 5g |
$2110.0 | 2023-10-26 | |
Enamine | EN300-1142777-1g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 1g |
$728.0 | 2023-10-26 | |
Enamine | EN300-1142777-10g |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate |
2137480-86-3 | 95% | 10g |
$3131.0 | 2023-10-26 |
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylateに関する追加情報
Research Brief on Methyl 1-(3-Formylpyridin-2-yl)azetidine-2-carboxylate (CAS: 2137480-86-3)
Methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate (CAS: 2137480-86-3) is a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery for their ability to modulate biological pathways with high specificity. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, pharmacological potential, and recent advancements in its utilization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a versatile building block for the synthesis of azetidine-based inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a promising target in autoimmune and inflammatory diseases. The research team utilized methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate to introduce both the azetidine ring and the formylpyridine moiety into their lead compounds, achieving nanomolar potency against IRAK4. The study underscored the compound's unique spatial orientation, which enhances binding affinity through optimal placement of hydrogen bond acceptors.
Further investigations have explored its use in click chemistry applications. A 2024 ACS Chemical Biology paper reported its functionalization via Huisgen cycloaddition to create triazole-linked probes for targeted protein degradation. The aldehyde group at the 3-position of the pyridine ring enabled subsequent bioconjugation with aminooxy-containing ligands, facilitating the development of proteolysis-targeting chimeras (PROTACs). This approach has shown promise in degrading previously "undruggable" targets, such as transcription factors.
From a synthetic chemistry perspective, recent optimizations in the preparation of methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate have been reported. A 2023 Organic Process Research & Development article detailed a continuous-flow process that improved yield from 68% to 92% while reducing hazardous waste generation. The methodology employed immobilized lipase catalysts for the kinetic resolution of racemic precursors, addressing a longstanding challenge in the stereoselective synthesis of this intermediate.
Pharmacokinetic studies of derivatives containing this scaffold have revealed favorable properties. Research published in Drug Metabolism and Disposition (2024) demonstrated that the azetidine ring confers metabolic stability compared to analogous pyrrolidine derivatives, with reduced CYP3A4-mediated oxidation. The methyl ester moiety was found to serve as a prodrug feature, with controlled hydrolysis in plasma enhancing bioavailability.
Emerging applications include its incorporation into covalent inhibitors, as reported in a 2024 Nature Chemical Biology study. The formyl group was utilized to introduce α,β-unsaturated carbonyl warheads through Knoevenagel condensation, creating reversible covalent inhibitors of KRAS G12C. This represents a significant advancement in targeting oncogenic mutants previously considered undruggable.
In conclusion, methyl 1-(3-formylpyridin-2-yl)azetidine-2-carboxylate continues to demonstrate expanding utility in medicinal chemistry. Its unique structural features enable diverse modifications for targeting challenging biological pathways. Recent breakthroughs in synthetic methodologies and biological applications position this compound as increasingly valuable for next-generation therapeutics, particularly in targeted protein degradation and covalent inhibition strategies.
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